molecular formula C11H10BrNO2 B13876283 Methyl 4-bromo-1-methylindole-7-carboxylate

Methyl 4-bromo-1-methylindole-7-carboxylate

Cat. No.: B13876283
M. Wt: 268.11 g/mol
InChI Key: HCPPHYVWHKESMA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methylindole-7-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Methyl 4-bromo-1-methylindole-7-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-bromo-1-methylindole-7-carboxylate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-methylindole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 4-bromo-1-methylindole-7-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 4-bromo-1-methylindole-7-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-13-6-5-7-9(12)4-3-8(10(7)13)11(14)15-2/h3-6H,1-2H3

InChI Key

HCPPHYVWHKESMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC(=C21)C(=O)OC)Br

Origin of Product

United States

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